molecular formula C₉H₈O₃ B151864 Carbic anhydride CAS No. 129-64-6

Carbic anhydride

Cat. No. B151864
CAS RN: 129-64-6
M. Wt: 164.16 g/mol
InChI Key: KNDQHSIWLOJIGP-UMRXKNAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxylic anhydrides are a class of organic compounds that are derived from carboxylic acids. These compounds are characterized by the presence of an anhydride functional group, which is a dimer of carboxylic acid units joined by an oxygen atom. Carboxylic anhydrides are important intermediates in organic synthesis, as they are more reactive than carboxylic acids and can be used to synthesize a variety of other compounds, including esters, lactones, and amides .

Synthesis Analysis

The synthesis of carboxylic anhydrides can be achieved through various methods. One approach involves the use of benzoic anhydride derivatives in the presence of basic catalysts to produce carboxylic esters and lactones at room temperature with high yields and chemoselectivities . Another method utilizes carbodiimides as chemical fuels to generate anhydrides from carboxylic acids in water, which can lead to the formation of macrocycles analogous to crown ethers . Mixed anhydrides of fatty acids can be synthesized using acid chlorides and triethylamine as an acid acceptor . A simple and efficient method for preparing symmetrical anhydrides involves the use of tosyl chloride in solvent-free conditions . Triphenylphosphine oxide and oxaloyl chloride have been used to catalyze the synthesis of carboxylic anhydrides under mild conditions . Additionally, carboxylative cyclization of 2-butenoates with carbon dioxide can produce glutaconic anhydrides , and pyridine-3-carboxylic anhydride (3-PCA) has been used as a reagent for the condensation of carboxylic acids and alcohols . CuO nanoparticles have catalyzed the formation of anhydrides from arylaldehydes , and polymer-assisted reactions have been employed to produce symmetrical anhydrides from carboxylic acids . Electrochemical synthesis has also been developed as a non-decarboxylative method to obtain anhydrides from carboxylic acids .

Molecular Structure Analysis

The molecular structure of carboxylic anhydrides consists of two acyl groups connected by an oxygen atom. This structure makes them highly reactive, as the anhydride bond is susceptible to nucleophilic attack. The reactivity can be influenced by the nature of the substituents on the acyl groups, with electron-withdrawing groups generally increasing the reactivity of the anhydride .

Chemical Reactions Analysis

Carboxylic anhydrides participate in a variety of chemical reactions. They can react with alcohols to form esters, a process that can be promoted by basic catalysts or reagents like 3-PCA . Anhydrides can also undergo intramolecular condensation to form lactones, which are cyclic esters . The reactivity of mixed anhydrides has been exploited in the esterification of fatty acids . Furthermore, anhydrides can be formed directly from aldehydes through cross dehydrogenative coupling, involving the formation of two C–O bonds . The electrochemical synthesis of anhydrides preserves all carbon atoms of the starting carboxylic acids, demonstrating a redox-neutral reaction .

Physical and Chemical Properties Analysis

Carboxylic anhydrides are typically more reactive than their corresponding acids due to the strain on the anhydride bond and the electrophilic character of the carbonyl carbon. They are often used as acylating agents in organic synthesis. The physical properties, such as melting and boiling points, solubility, and stability, can vary widely depending on the structure of the anhydride. For example, symmetrical anhydrides can be obtained in high yield and are generally stable under normal conditions . The stability and reactivity of mixed anhydrides have been a subject of interest, particularly in the context of industrial applications .

Scientific Research Applications

1. Polymerization and Copolymerization

Carbic anhydride has been studied for its role in the copolymerization process, particularly with epoxides. Fieser et al. (2017) explored the copolymerization of 1-butene oxide and carbic anhydride using a specific catalytic system. This research provided insights into the mechanism of polymerization, revealing dependencies on the epoxide and catalyst, and emphasized the potential for creating alternating copolymers with carbic anhydride (Fieser et al., 2017).

2. Solubility and Thermodynamic Properties

Wan et al. (2020) investigated the solubility of carbic anhydride in various solvents and its thermodynamic properties. Their findings revealed that carbic anhydride's solubility increases with temperature and is influenced by the solvent's properties. This study aids in understanding how carbic anhydride behaves in different solvent environments, which is crucial for its application in various industrial and research settings (Wan et al., 2020).

3. Biocompatibility and Toxicology

The biocompatibility and toxicology of poly(anhydrides) incorporating carbic anhydride have been a subject of study. Laurencin et al. (1990) conducted an in vivo study assessing the biocompatibility of poly(anhydrides) for controlled drug delivery. Their comprehensive analysis, including clinical chemistry, hematology, and histological evaluations, demonstrated that poly(anhydride) materials, possibly including carbic anhydride, possess excellent in vivo biocompatibility (Laurencin et al., 1990).

Safety And Hazards

Carbic Anhydride may cause an allergic skin reaction, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Carbic Anhydride has been used in the synthesis of hydrogels for cell encapsulation . Future directions need to consider cost and synthesis of catalysts while working to improve the properties of these hydrogels .

properties

IUPAC Name

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDQHSIWLOJIGP-UMRXKNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051647
Record name Carbic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name Himic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/794
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Carbic anhydride

CAS RN

129-64-6
Record name Carbic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-3,6-methylene-1,2,3,6-tetrahydrophthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4UGH0927Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

That is, Diels-Alder reaction between cyclopentadiene (CPD) and maleic anhydride, which gives 5-norbornene-2,3-dicarboxylic anhydride (NDA). Then, the oxidation of NDA for conversion into 1,2,3,4-cyclopentanetetracarboxylic acid (CPTC). Finally, the dehydration of CPTC to give the desired cis, cis, cis-CPDA.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The Diels-Alder adduct from cyclopentadiene and maleic anhydride, endo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 165° C., was heated at 220° C. for 4 hours. On cooling the product solidified with a melting point of 101° C. The crude reaction product was recrystallized from benzene three times to isolate exo-cis-5-norbornene-2,3-dicarboxylic anhydride, m.p. 141° C., in 25% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
endo-cis-5-norbornene-2,3-dicarboxylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of bicyclo[2. 2. 1]hept-5-ene-2,3-dicarboxylic anhydride in toluene is prepared by reacting 1960 grams (20 moles) of maleic anhydride dissolved in 3000 grams of toluene with 1320 grams (20 moles) of cyclopentadiene at a reaction temperature in the range of from about 70° to 75°C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1960 g
Type
reactant
Reaction Step Two
Quantity
1320 g
Type
reactant
Reaction Step Three
Quantity
3000 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbic anhydride
Reactant of Route 2
Reactant of Route 2
Carbic anhydride
Reactant of Route 3
Carbic anhydride
Reactant of Route 4
Carbic anhydride
Reactant of Route 5
Carbic anhydride
Reactant of Route 6
Carbic anhydride

Citations

For This Compound
252
Citations
Y Wan, H He, P Zhang, Z Huang, R Zhao, J Sha… - Journal of Molecular …, 2020 - Elsevier
… solubility order of carbic anhydride in selected solvents. Solubility of carbic anhydride in pure … Experimental solubility of carbic anhydride in binary solvents was correlated by Jouyban-…
Number of citations: 27 www.sciencedirect.com
P Unger - Analyst, 1955 - pubs.rsc.org
… and serves as a convenient means of assaying carbic anhydride. … carbic anhydride (assay value 99.9 to 100.1 per cent.) and dicyclopentadiene were prepared and the carbic anhydride …
Number of citations: 4 pubs.rsc.org
VT Duong, CC Lin - Macromolecular Bioscience, 2023 - Wiley Online Library
… group on NorHACA was readily hydrolyzed and cleaved from the HA backbone due to its fast hydrolysis kinetics, a phenomenon akin to that observed in our carbic anhydridemodified …
Number of citations: 1 onlinelibrary.wiley.com
JH Galarraga, AP Dhand, BP Enzmann III… - …, 2022 - ACS Publications
… In summary, we utilize an aqueous carbic anhydride-based route for synthesis of norbornene-modified hyaluronic acid (NorHA CA ) with varying degrees of modification. The …
Number of citations: 8 pubs.acs.org
K Guo, H Wang, S Li, H Zhang, S Li, H Zhu… - … Applied Materials & …, 2021 - ACS Publications
… of acid-soluble collagen (Col) and carbic anhydride in the aqueous phase. NorCol retains … Moreover, the additional carboxyl groups produced in the reaction of carbic anhydride and …
Number of citations: 43 pubs.acs.org
Z Mũnoz, H Shih, CC Lin - Biomaterials Science, 2014 - pubs.rsc.org
… 20 wt/vol% of carbic anhydride in gelatin/DPBS (starting … During the reaction, we noticed that the added carbic anhydride … Although the reaction efficiency of carbic anhydride and …
Number of citations: 236 pubs.rsc.org
Z Jian, L Falivene, G Boffa, SO Sánchez… - Angewandte …, 2016 - Wiley Online Library
… Orthogonally reactive exclusively in-chain anhydride groups are formed by terpolymerization with carbic anhydride. Combined experimental and theoretical DFT studies reveal the key …
Number of citations: 73 onlinelibrary.wiley.com
MH Kim, H Nguyen, CY Chang… - ACS biomaterials science …, 2021 - ACS Publications
… (26−28) The original chemistry for introducing norbornene moiety to gelatin involved reacting gelatin with carbic anhydride in aqueous buffer solutions at an elevated temperature (40 C)…
Number of citations: 20 pubs.acs.org
D Gong, Q Lin, Z Shao, X Chen, Y Yang - RSC advances, 2020 - pubs.rsc.org
… The RSF solution was diluted to 1 wt% with a boric acid-borax buffer (pH = 9.0) and carbic anhydride was subsequently added to above RSF solution with 5 wt% in concentration. The …
Number of citations: 20 pubs.rsc.org
AK Ghosh, SB Markad - Tetrahedron Letters, 2022 - Elsevier
… The key steps involve an enantioselective ring opening of meso carbic anhydride mediated by the cinchona alkaloid. The resulting optically active acid was reduced to optically active …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.